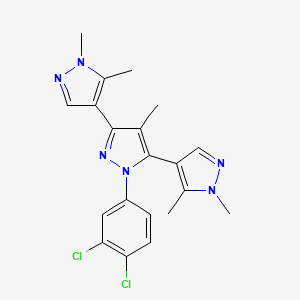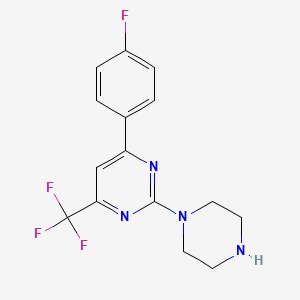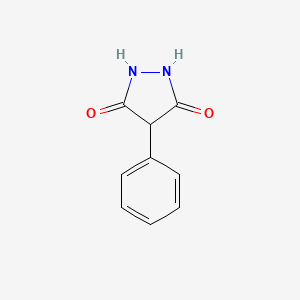
1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole is a synthetic organic compound characterized by its complex structure, which includes multiple pyrazole rings and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole rings, which are then coupled with the dichlorophenyl group. The process may involve:
Formation of Pyrazole Rings: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Coupling Reaction: The pyrazole rings are then coupled with a dichlorophenyl derivative using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods: For large-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, acidic or basic conditions.
Reduction: H₂, Pd/C, mild temperatures.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used in studies investigating enzyme inhibition and receptor binding due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Wirkmechanismus
The mechanism by which 1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dichlorophenyl)-3,5-dimethylpyrazole: Lacks the additional pyrazole rings, resulting in different chemical properties and biological activities.
3,5-Bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole:
Uniqueness: 1-(3,4-Dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole is unique due to its combination of multiple pyrazole rings and a dichlorophenyl group, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C20H20Cl2N6 |
|---|---|
Molekulargewicht |
415.3 g/mol |
IUPAC-Name |
1-(3,4-dichlorophenyl)-3,5-bis(1,5-dimethylpyrazol-4-yl)-4-methylpyrazole |
InChI |
InChI=1S/C20H20Cl2N6/c1-11-19(15-9-23-26(4)12(15)2)25-28(14-6-7-17(21)18(22)8-14)20(11)16-10-24-27(5)13(16)3/h6-10H,1-5H3 |
InChI-Schlüssel |
APNMLNZIKDVMBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(N=C1C2=C(N(N=C2)C)C)C3=CC(=C(C=C3)Cl)Cl)C4=C(N(N=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-bis(4-bromophenyl)-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10911552.png)
![1-(2,4-dichlorobenzyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B10911561.png)
![1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B10911574.png)

![(2E)-3-(4-methoxyphenyl)-N-{1-[(4-methoxyphenyl)carbonyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylprop-2-enamide](/img/structure/B10911590.png)
![azepan-1-yl(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B10911601.png)
![methyl 5-{[3,5-bis(4-fluorophenyl)-4-methyl-1H-pyrazol-1-yl]methyl}furan-2-carboxylate](/img/structure/B10911603.png)
![N-benzyl-3-[4-(difluoromethyl)-2,3-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911605.png)

![1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B10911615.png)
![ethyl {3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}acetate](/img/structure/B10911620.png)

![(7Z)-7-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-3-(4-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B10911631.png)
![N-(4-fluorobenzyl)-3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide](/img/structure/B10911638.png)
